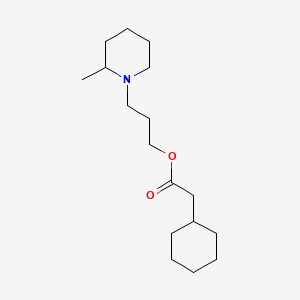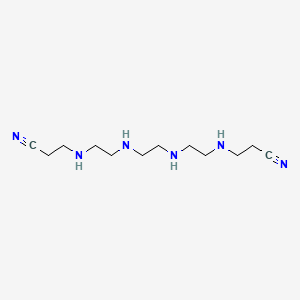
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- is a complex organic compound with the molecular formula C21H37NO3 It is characterized by a piperidine ring, a butanoic acid chain, and a dodecenyl group with an oxo functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- typically involves multi-step organic reactions. One common method includes the following steps :
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through esterification or amidation reactions.
Introduction of the Dodecenyl Group: The dodecenyl group is added via alkylation reactions using suitable alkyl halides.
Oxidation to Form the Oxo Group: The final step involves oxidation reactions to introduce the oxo functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and dodecenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and other functionalized molecules .
Aplicaciones Científicas De Investigación
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- has diverse applications in scientific research :
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- involves its interaction with molecular targets and pathways . The compound can modulate various biological processes through:
Binding to Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic and cellular processes.
Gene Expression: It may influence gene expression by interacting with transcription factors and regulatory proteins.
Comparación Con Compuestos Similares
1-Piperidinebutanoic acid, beta-dodecen-1-yl-gamma-oxo- can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities but differ in functional groups and biological activities.
Dodecenyl Compounds: Similar compounds with dodecenyl groups include dodecenyl acetate and dodecenyl alcohol, which have different chemical properties and applications.
Propiedades
| 68958-51-0 | |
Fórmula molecular |
C21H37NO3 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(E)-2-oxo-3-(piperidin-1-ylmethyl)pentadec-9-enoic acid |
InChI |
InChI=1S/C21H37NO3/c1-2-3-4-5-6-7-8-9-10-12-15-19(20(23)21(24)25)18-22-16-13-11-14-17-22/h6-7,19H,2-5,8-18H2,1H3,(H,24,25)/b7-6+ |
Clave InChI |
OAGDICJAJXBCLR-VOTSOKGWSA-N |
SMILES isomérico |
CCCCC/C=C/CCCCCC(CN1CCCCC1)C(=O)C(=O)O |
SMILES canónico |
CCCCCC=CCCCCCC(CN1CCCCC1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



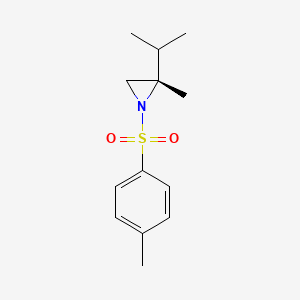
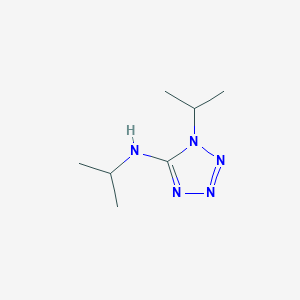

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
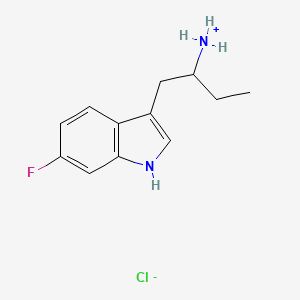
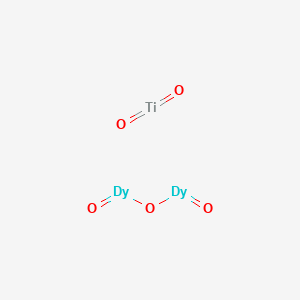
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
